molecular formula C7H8ClNO B2618080 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole CAS No. 2137650-58-7

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole

Cat. No.: B2618080
CAS No.: 2137650-58-7
M. Wt: 157.6
InChI Key: KCVNDOCEHYWKJX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a unique combination of a chloromethyl group and a cyclopropyl ring attached to an oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with an appropriate oxazole precursor . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different cyclopropyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Conditions typically involve mild heating and the use of polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions include various substituted oxazoles, cyclopropyl derivatives, and other functionalized heterocycles.

Scientific Research Applications

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is unique due to the presence of both the chloromethyl group and the cyclopropyl ring, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-3-6-4-10-9-7(6)5-1-2-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVNDOCEHYWKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137650-58-7
Record name 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole
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